6-(3-Carbamoyl-4-chlorophenyl)picolinic acid
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Overview
Description
6-(3-Carbamoyl-4-chlorophenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids Picolinic acids are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-carbamoyl-4-chlorobenzaldehyde and picolinic acid.
Condensation Reaction: The aldehyde group of 3-carbamoyl-4-chlorobenzaldehyde reacts with the amino group of picolinic acid under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the desired picolinic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Carbamoyl-4-chlorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(3-Carbamoyl-4-chlorophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and pesticides due to its herbicidal activity.
Mechanism of Action
The mechanism of action of 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the death of the target plants.
Comparison with Similar Compounds
Similar Compounds
Halauxifen-methyl: Another picolinic acid derivative with herbicidal activity.
Florpyrauxifen-benzyl: A structurally similar compound used as a herbicide.
Picloram: A well-known picolinic acid herbicide.
Uniqueness
6-(3-Carbamoyl-4-chlorophenyl)picolinic acid is unique due to its specific structural features, such as the presence of the carbamoyl and chlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-5-4-7(6-8(9)12(15)17)10-2-1-3-11(16-10)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRPVLOSBYJSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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